molecular formula C16H11BrO2S B12596208 1-(4-Bromobenzene-1-sulfonyl)naphthalene CAS No. 881210-51-1

1-(4-Bromobenzene-1-sulfonyl)naphthalene

Cat. No.: B12596208
CAS No.: 881210-51-1
M. Wt: 347.2 g/mol
InChI Key: KQRNNKOIJBHUTA-UHFFFAOYSA-N
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Description

1-(4-Bromobenzene-1-sulfonyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-bromobenzene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of naphthalene with 4-bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzene-1-sulfonyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted naphthalene derivatives with various functional groups.

    Nucleophilic Substitution: Products such as sulfonamides or sulfonyl thiols.

    Oxidation and Reduction: Sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

881210-51-1

Molecular Formula

C16H11BrO2S

Molecular Weight

347.2 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonylnaphthalene

InChI

InChI=1S/C16H11BrO2S/c17-13-8-10-14(11-9-13)20(18,19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

KQRNNKOIJBHUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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